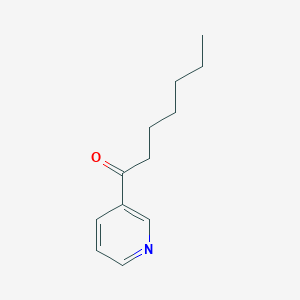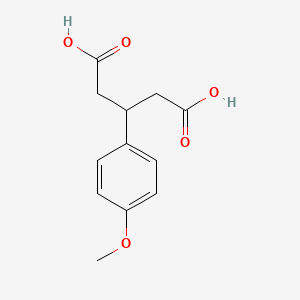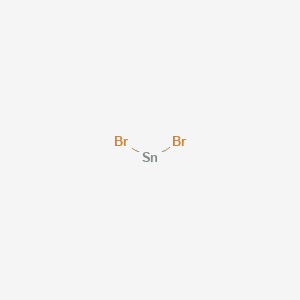
Tin(II) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(II) bromide, also known as stannous bromide, is a chemical compound with the formula SnBr₂. It is composed of tin in the +2 oxidation state and bromide ions. This compound is typically a yellowish solid and is known for its reducing properties .
准备方法
Synthetic Routes and Reaction Conditions: Tin(II) bromide can be synthesized by reacting metallic tin with hydrobromic acid (HBr). The reaction is as follows:
Sn+2HBr→SnBr2+H2
This reaction involves distilling off the water and hydrobromic acid and then cooling the mixture .
Industrial Production Methods: In industrial settings, the preparation of tin dibromide follows the same basic reaction but is conducted on a larger scale. The reaction must be carefully controlled to prevent the formation of tin(IV) bromide, which can occur in the presence of oxygen .
Types of Reactions:
Oxidation and Reduction: this compound acts as a reducing agent. It can be oxidized to tin(IV) bromide in the presence of strong oxidizing agents.
Substitution: this compound can undergo substitution reactions with various organic compounds to form organotin compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine or chlorine can oxidize tin dibromide.
Substitution: Organic bromides can react with tin dibromide to form organotin compounds under mild conditions.
Major Products Formed:
Oxidation: Tin(IV) bromide (SnBr₄)
Substitution: Organotin compounds such as alkyltin tribromides.
科学研究应用
Tin(II) bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of organotin compounds.
Biology: this compound is used in the study of metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into the potential use of tin dibromide in pharmaceuticals, particularly in the synthesis of new drugs.
Industry: It is used in the production of semiconductors and other electronic materials .
作用机制
The mechanism by which tin dibromide exerts its effects is primarily through its ability to act as a Lewis acid. It can form adducts with donor molecules, facilitating various chemical reactions. In biological systems, tin dibromide can interact with metalloproteins and enzymes, affecting their function and activity .
相似化合物的比较
- Tin(II) chloride (SnCl₂)
- Tin(IV) bromide (SnBr₄)
- Tin(II) iodide (SnI₂)
Comparison:
- Tin(II) chloride: Similar to tin dibromide, tin(II) chloride is a reducing agent and forms similar adducts with donor molecules. it is colorless compared to the yellowish tin dibromide .
- Tin(IV) bromide: This compound is an oxidized form of tin dibromide and has different chemical properties, including a higher oxidation state and different reactivity .
- Tin(II) iodide: Tin(II) iodide is another halide of tin in the +2 oxidation state. It is bright orange, contrasting with the yellowish color of tin dibromide .
Tin(II) bromide’s unique properties, such as its reducing nature and ability to form various adducts, make it a valuable compound in both research and industrial applications.
属性
分子式 |
Br2Sn |
|---|---|
分子量 |
278.52 g/mol |
IUPAC 名称 |
dibromotin |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
InChI 键 |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
规范 SMILES |
Br[Sn]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


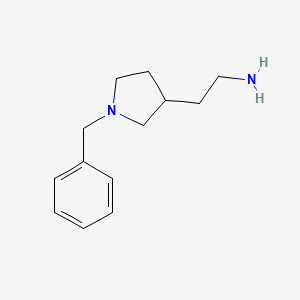
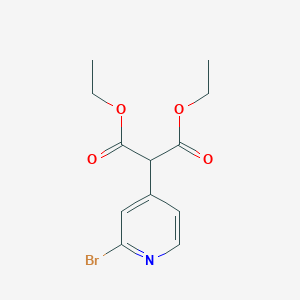
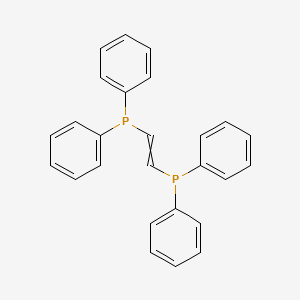
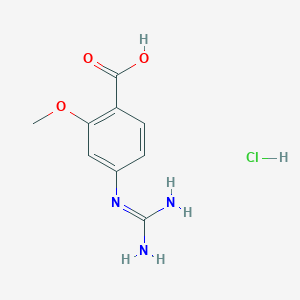
![(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D](/img/structure/B8816672.png)
![3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B8816673.png)
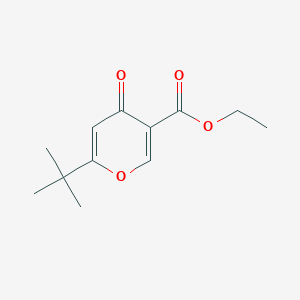
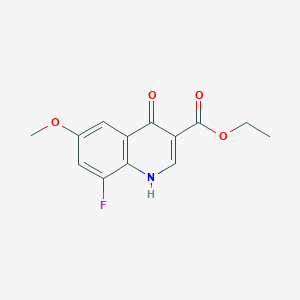
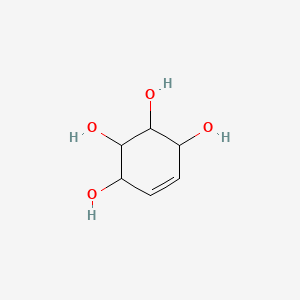
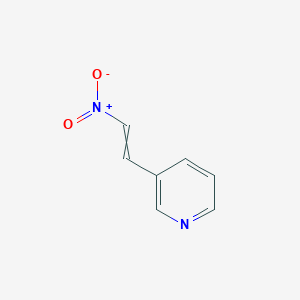
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-](/img/structure/B8816693.png)
![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)
